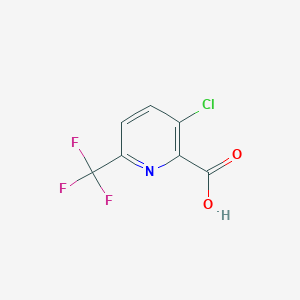

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Übersicht

Beschreibung

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of a trifluoromethyl-substituted pyridine precursor under controlled conditions . The reaction conditions often include the use of chlorine gas and a suitable solvent, with temperature control to manage the formation of by-products .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the molar ratios of reactants and reaction temperatures are carefully controlled to maximize yield and minimize impurities . Advanced techniques such as vapor-phase reactions may also be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura couplings.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Inhibitors of Viral Polymerases

One of the prominent applications of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is in the development of antiviral agents. It has been utilized to synthesize pyridine carboxamides that act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, making it a prime target for therapeutic intervention. The resulting compounds have shown potential in clinical settings for treating Hepatitis C infections.

Calcium Channel Modulators

The compound can also be employed to create pyrazole-based amides, which serve as inhibitors of calcium release-activated calcium (CRAC) channels. These channels play a vital role in various cellular processes, and their modulation can be beneficial in treating diseases associated with abnormal calcium ion influx, such as certain cardiovascular and neurodegenerative disorders.

Agrochemical Applications

Fungicidal Activity

In agriculture, this compound has been identified as a promising fungicide. Its trifluoromethyl group contributes to enhanced fungicidal activity compared to traditional chlorine-containing compounds. Studies indicate that derivatives of this compound exhibit superior efficacy against a range of fungal pathogens, making it valuable for crop protection.

Insecticides Development

The compound is also involved in the synthesis of insecticides. The presence of fluorine in its structure enhances pest control properties significantly compared to conventional phenyl-containing insecticides. This has led to the development of several new agrochemicals that have received ISO common names, indicating their acceptance for use in agricultural practices.

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)

In material science, this compound can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation technologies, and catalysis.

Data Table: Summary of Applications

| Field | Application | Results/Findings |

|---|---|---|

| Pharmaceuticals | HCV NS5B polymerase inhibitors | Potential therapeutic agents for Hepatitis C |

| Pharmaceuticals | CRAC channel inhibitors | Treatment for diseases related to abnormal calcium influx |

| Agrochemicals | Fungicides | Higher efficacy against fungal pathogens |

| Agrochemicals | Insecticides | Superior pest control properties |

| Material Science | Synthesis of MOFs | Unique properties for gas storage and catalysis |

Case Studies

- Antiviral Research : A study demonstrated the effectiveness of pyridine carboxamide derivatives derived from this compound against HCV NS5B polymerase, highlighting their potential as novel antiviral drugs.

- Fungicidal Efficacy : Research comparing various trifluoromethyl-substituted pyridines found that those containing this compound exhibited significantly higher fungicidal activity than traditional fungicides.

- Development of Insecticides : A recent report outlined the synthesis process for new insecticides based on this compound, showing improved effectiveness against common agricultural pests compared to existing products.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The presence of the trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Comparison: Compared to its analogs, 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity and its interactions with biological targets, making it particularly valuable in certain applications .

Biologische Aktivität

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 236.56 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of trifluoromethylpyridines can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, which is crucial for its biological activity.

Antichlamydial Activity

Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that this compound and its analogs demonstrated selective activity against Chlamydia trachomatis, an important pathogen responsible for sexually transmitted infections. The trifluoromethyl group was found to be essential for this activity, as compounds lacking this substituent showed no significant antimicrobial effects .

Agricultural Applications

The compound has been studied for its potential use as a pesticide due to its nematicidal and fungicidal properties. The unique structural features allow it to disrupt metabolic pathways in target organisms, making it effective against various agricultural pests .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, potentially leading to the disruption of critical metabolic processes in microorganisms and pests. This interaction may involve binding to enzymes or other proteins essential for cellular functions.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLAXZNHHWJHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824566 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760147-01-1 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.